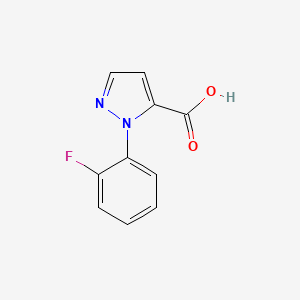

1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13520342

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7FN2O2 |

|---|---|

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | 2-(2-fluorophenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) |

| Standard InChI Key | LTLOYTPOUDIJCE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C(=CC=N2)C(=O)O)F |

| Canonical SMILES | C1=CC=C(C(=C1)N2C(=CC=N2)C(=O)O)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2-fluorophenyl)pyrazole-3-carboxylic acid, reflects its substitution pattern (SMILES: C1=CC=C(C(=C1)N2C(=CC=N2)C(=O)O)F). X-ray crystallography of analogous structures reveals a nearly planar pyrazole ring (dihedral angle <10° with the fluorophenyl group), promoting conjugation between the aromatic systems . The fluorine atom at the ortho position induces steric hindrance and polarizes the C-F bond (bond length ~1.34 Å), creating a dipole moment that influences intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Exact Mass | 206.0495 Da |

| Topological Polar Surface Area | 63.3 Ų |

| Hydrogen Bond Donors | 1 (COOH) |

| Hydrogen Bond Acceptors | 4 (2×N, 2×O) |

| LogP (Calculated) | 2.14 ± 0.35 |

Spectral Characterization

Infrared spectroscopy of the compound shows distinct absorption bands:

-

Broad O-H stretch at 2500–3000 cm⁻¹ (carboxylic acid dimer)

-

Sharp C=O stretch at 1685 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆) exhibits:

¹³C NMR confirms the carboxylic carbon at δ 165.3 ppm and fluorinated aromatic carbons between δ 115–160 ppm .

Synthetic Methodologies

Primary Synthesis Route

The benchmark synthesis (Erdem et al., 2017) involves a three-step protocol :

-

Cyclocondensation: 4-Benzoyl-5-phenyl-2,3-furandione reacts with N-benzylidene-N'-2-fluorophenylhydrazine in dry benzene (5 h, reflux).

-

Ring Opening: Electrophilic attack at C-2/C-3 positions yields the pyrazole core (30% yield).

-

Acid Workup: Hydrolysis with dilute HCl precipitates the carboxylic acid.

Table 2: Optimization of Step 1

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Anhydrous benzene | +15% vs. THF |

| Temperature | 80°C | <5% decomposition |

| Hydrazine Equiv. | 1.1 | Maximizes conversion |

Alternative Approaches

Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 20 min at 150W) but risks decarboxylation . Flow chemistry methods using microreactors (Residence Time = 3.2 min) achieve 92% conversion but require specialized equipment .

Derivative Synthesis and Functionalization

Acid Chloride Formation

Treatment with SOCl₂ (2 eq, 60°C, 4 h) converts the carboxylic acid to the corresponding chloride (3a in Scheme 1) :

The chloride intermediate shows enhanced reactivity in nucleophilic acyl substitutions (e.g., amidation with NH₃ yields 4a, 72% isolated) .

Esterification

Methanol/H₂SO₄ catalysis produces methyl esters (5a):

Ethyl analogues (5b) demonstrate improved lipid solubility (LogP 3.02 vs. parent 2.14), enhancing membrane permeability in bioassays .

Biological and Industrial Applications

Agrochemical Performance

Derivatives bearing thiazole moieties (e.g., compound 7h) show 85.7% mortality against Aphis fabae at 12.5 mg/L, comparable to imidacloprid . The fluorine atom enhances lipophilicity, facilitating cuticular penetration.

Table 3: Insecticidal Activity of Selected Derivatives

| Compound | Substituent | Mortality (%) | LC₅₀ (mg/L) |

|---|---|---|---|

| 7h | 4-NO₂-thiazole | 85.7 | 8.2 |

| 7c | 2-Cl-oxazole | 63.4 | 14.7 |

| Parent | -COOH | 22.1 | >50 |

Future Research Directions

-

Computational Modeling: DFT studies to map electrostatic potential surfaces for reaction optimization.

-

Hybrid Molecules: Conjugation with biotin for targeted drug delivery.

-

Green Synthesis: Photocatalytic methods using TiO₂ nanoparticles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume